Home > Products > Building Blocks P5171 > Methyl 2-amino-3-methoxybenzoate
Methyl 2-amino-3-methoxybenzoate - 5121-34-6

Methyl 2-amino-3-methoxybenzoate

Catalog Number: EVT-312685
CAS Number: 5121-34-6
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“Methyl 2-amino-3-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO3 . It is a brain-penetrable protoalkaloid from the seed of the plant Nigella damascena .


Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-3-methoxybenzoate” is 181.19 . The compound is solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-methoxybenzoate” is a solid at 20 degrees Celsius . It has a melting point of 46.0 to 50.0 °C and a boiling point of 117 °C/2 mmHg .

Methyl-2-Amino-3-Methoxybenzoate (MAM)

Compound Description: Methyl-2-Amino-3-Methoxybenzoate (MAM) is a brain-penetrable protoalkaloid found in the seeds of the Nigella damascena plant. Preclinical studies suggest it may have atypical antipsychotic properties [, ]. Research indicates MAM reduces behaviors associated with hyperdopaminergic activity in animal models, potentially by antagonizing dopamine D2/D1 receptors [, ]. Furthermore, MAM appears to mitigate prepulse inhibition deficits induced by phencyclidine (PCP, an NMDA receptor antagonist) and 2,5-Dimethoxy-4-iodoamphetamine (DOI, a 5HT2A/2C receptor agonist) [, ]. This suggests MAM may alleviate both positive and cognitive symptoms of schizophrenia [, ]. Promisingly, preclinical studies have not revealed side effects typically associated with atypical antipsychotics, such as weight gain or metabolic disturbances [, ].

2-Amino-3-methyl­pyridinium 4-meth­oxy­benzoate

Compound Description: This compound is a molecular salt comprised of a 2-amino-3-methylpyridinium cation and a 4-methoxybenzoate anion []. Crystallographic analysis reveals the cation is protonated at the pyridine nitrogen, while the anion is deprotonated at the carboxyl group []. The crystal structure is stabilized by N—H⋯O hydrogen bonds and weak π–π interactions between the cation and anion [].

Methyl 2-Amino-4-benzyloxy-5-methoxybenzoate

Compound Description: This compound serves as a crucial pharmaceutical intermediate, particularly in medication development []. Its synthesis involves a three-step process: hydroxyl benzylation, nitration, and nitro-selective reduction []. The optimized synthesis method boasts high yields and product purity, making it suitable for industrial production [].

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

Compound Description: This compound's crystal structure, determined via X-ray diffraction, reveals two crystallographically independent molecules within the asymmetric unit []. Each molecule features intramolecular N—H⋯O hydrogen bonds, leading to the formation of planar six-membered rings []. Further stabilization of the crystal structure arises from intermolecular N—H⋯O hydrogen bonds, connecting molecules into chains along the a-axis [].

Overview

Methyl 2-amino-3-methoxybenzoate, also known as Methyl-2-amino-3-methoxybenzoic acid, is an organic compound with the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of approximately 181.19 g/mol. This compound is classified as an amino benzoate derivative and exhibits significant pharmacological properties, making it of interest in medicinal chemistry.

Source and Classification

Methyl 2-amino-3-methoxybenzoate is derived from the natural protoalkaloid found in various plant species. It belongs to the class of compounds known as benzoic acid derivatives, specifically categorized under amino acids due to the presence of an amino group. Its chemical structure features a methoxy group (-OCH₃) attached to a benzene ring, which is further substituted with an amino group (-NH₂) at the 2-position relative to the carboxylate function.

Synthesis Analysis

The synthesis of Methyl 2-amino-3-methoxybenzoate can be achieved through several methods, including:

  1. Nitration and Reduction: One common method involves the nitration of m-toluic acid followed by reduction. The process includes:
    • Nitration: Mixing m-toluic acid with concentrated nitric acid (60-75% concentration) to form 2-nitro-3-toluic acid.
    • Hydrogenation: The nitro compound is then subjected to hydrogenation in the presence of a catalyst to yield 2-amino-3-methylbenzoic acid.
    • Methoxylation: Finally, this compound can be converted into its methyl ester form by reacting it with methanol in the presence of an acid catalyst .
  2. Direct Methoxylation: Another approach may involve direct methoxylation of 2-amino-3-hydroxybenzoic acid using methyl iodide under basic conditions.

These methods ensure a relatively high yield and purity of the final product, with reported yields ranging from 63% to 68% for various synthetic routes .

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-3-methoxybenzoate can be represented as follows:

Molecular Formula C9H11NO3\text{Molecular Formula }C_9H_{11}NO_3

Structural Data

  • Density: Approximately 1.2g cm31.2\,\text{g cm}^3
  • Boiling Point: 286.1C286.1^\circ C at 760mmHg760\,\text{mmHg}
  • Melting Point: Ranges from 46C46^\circ C to 50C50^\circ C .

The compound's structure features a benzene ring substituted at the meta position with both an amino group and a methoxy group, contributing to its unique chemical properties.

Chemical Reactions Analysis

Methyl 2-amino-3-methoxybenzoate can participate in various chemical reactions:

  1. Esterification: The carboxylic acid group can undergo esterification with alcohols to form esters.
  2. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  3. Reductive Amination: The compound can be modified through reductive amination processes to introduce different alkyl groups onto the nitrogen atom.

These reactions highlight its versatility in organic synthesis and medicinal chemistry applications.

Mechanism of Action

The mechanism of action for Methyl 2-amino-3-methoxybenzoate has been explored in preclinical studies, particularly concerning its potential use as an atypical antipsychotic. It appears to interact with dopamine receptors in the central nervous system, exhibiting antidopaminergic activity. This interaction may provide therapeutic effects in conditions such as schizophrenia by modulating dopaminergic transmission .

Data on Mechanism

Research indicates that Methyl 2-amino-3-methoxybenzoate can cross the blood-brain barrier effectively due to its small molecular weight and lipophilicity, thus facilitating its action within the central nervous system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to yellow crystalline powder.
  • Storage Conditions: Recommended storage at room temperature in a cool and dark place .

Chemical Properties

  • Flash Point: Approximately 133.4C133.4^\circ C.
  • Vapor Pressure: Low vapor pressure indicating stability under standard conditions .

These properties make Methyl 2-amino-3-methoxybenzoate suitable for various applications in scientific research.

Applications

Methyl 2-amino-3-methoxybenzoate has several scientific uses:

  • Pharmaceutical Development: It is being investigated for its potential role as an atypical antipsychotic agent with pro-cognitive properties.
  • Chemical Research: Its derivatives are studied for their biological activities and potential therapeutic applications.
  • Synthetic Chemistry: Utilized as an intermediate in synthesizing other complex organic compounds.
Introduction to Methyl 2-Amino-3-Methoxybenzoate in Neuropsychopharmacology

Historical Context of Protoalkaloids in Psychiatric Drug Discovery

Protoalkaloids represent a pharmacologically significant class of natural nitrogen-containing compounds that bridge the gap between simple biological amines and complex alkaloids. Unlike true alkaloids, protoalkaloids are biosynthesized without amino acid precursors, often exhibiting simpler structures yet retaining substantial bioactivity. Historically, plant-derived protoalkaloids have served as foundational scaffolds for psychotropic drug development, exemplified by the isolation of compounds like mescaline from peyote cactus and hordenine from barley. These molecules have provided critical insights into structure-activity relationships governing neurotransmitter interactions. Methyl 2-amino-3-methoxybenzoate (MAM, also termed daopine or DAO), isolated from the seeds of Nigella damascena (Ranunculaceae family), emerges within this tradition as a structurally unique protoalkaloid characterized by an anthranilic acid backbone. Initial interest stemmed from its antiviral properties, but recent research has pivoted toward its neuropsychopharmacological potential, positioning it within a growing trend to re-evaluate natural products for complex psychiatric disorders like schizophrenia [2] [4].

Table 1: Key Protoalkaloids in Neuropsychopharmacology

CompoundNatural SourceCore StructureHistorical/Therapeutic Significance
MAM (Daopine)Nigella damascenaMethoxy-substituted anthranilateNovel antipsychotic/procognitive candidate
MescalineLophophora williamsiiPhenethylaminePsychedelic; Studied for psychosis modeling
HordenineHordeum vulgare (Barley)PhenethylamineMild stimulant; MAO interaction
ColletineColletia speciesSimple phenethylamineEarly model for neurotransmitter analog design

Rationale for Investigating MAM as an Atypical Antipsychotic Candidate

The development of MAM as a potential antipsychotic candidate stems from converging pharmacological needs and unique mechanistic attributes. First-generation (typical) antipsychotics (e.g., haloperidol), while effective against positive symptoms of schizophrenia (hallucinations, delusions), exhibit high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia due to potent dopamine D₂ receptor antagonism. Second-generation (atypical) antipsychotics (e.g., clozapine, risperidone) mitigate EPS risk through serotonin 5-HT₂A/D₂ receptor dual antagonism but introduce metabolic disruptions—significant weight gain, hyperglycemia, and dyslipidemia. These adverse effects compromise long-term adherence and patient health [2] [4].

MAM presents a distinct profile. Preclinical studies demonstrate its ability to cross the blood-brain barrier efficiently—a critical attribute for central nervous system drug efficacy—owing to its low molecular weight (<400 Da) and lipophilicity. Crucially, MAM administration (5–20 mg/kg) in rodent models reverses dopamine-mediated behaviors without inducing catalepsy (a preclinical marker of EPS risk) or metabolic side effects. Specifically, it significantly reduces apomorphine (D₂/D₁ agonist)-induced gnawing stereotypy in APO-SUS rats and climbing behavior in mice, predictive of antipsychotic activity. Furthermore, 28-day subchronic treatment revealed no weight gain, hyperglycemia, hepatotoxicity, or nephrotoxicity, distinguishing it from current atypicals [2] [4] [5]. Mechanistically, MAM modulates neuronal activation, evidenced by its suppression of apomorphine-induced c-Fos and NPAS4 mRNA expression in the nucleus accumbens and dorsolateral striatum—regions implicated in psychosis and habit formation [4].

Table 2: Preclinical Comparison of MAM with Standard Antipsychotics in Dopamine-Mediated Behaviors

TreatmentReduction in Apomorphine-Induced Gnawing (%)Suppression of Climbing Behavior (Mice)Catalepsy InductionMetabolic Dysregulation
MAM>60% at 10 mg/kgSignificant inhibitionAbsentAbsent
Haloperidol>80%Strong inhibitionPresentLow risk
Clozapine~70%Moderate inhibitionAbsentHigh risk (Weight gain, hyperlipidemia)
Olanzapine~75%Moderate inhibitionAbsentHigh risk

Schizophrenia Pathophysiology and Unmet Therapeutic Needs

Schizophrenia's multifaceted pathophysiology involves complex interactions between dopaminergic hyperactivity (contributing to positive symptoms), glutamatergic hypofunction (linked to negative and cognitive symptoms), and downstream neuroinflammatory/oxidative processes. While dopamine D₂ antagonists alleviate psychosis, they fail to address core deficits: negative symptoms (anhedonia, social withdrawal) and cognitive dysfunction (impaired executive function, attentional flexibility). These domains critically determine functional outcomes and quality of life. Cognitive deficits affect ~75% of patients, persisting even after psychosis remission and largely resisting current pharmacotherapy [4] [6].

The NMDA receptor (NMDAR) hypofunction hypothesis provides a compelling framework for these treatment gaps. NMDAR antagonists like phencyclidine (PCP) replicate schizophrenia's positive, negative, and cognitive symptoms in humans and disrupt prepulse inhibition (PPI)—a measure of sensorimotor gating—in rodents. Crucially, MAM demonstrates efficacy across these domains. It reverses PCP- and DOI (5-HT₂A agonist)-induced PPI deficits in rats, indicating potential against positive symptoms. Moreover, it counteracts kynurenine-induced attentional inflexibility in operant set-shifting tasks—a rodent analog of executive dysfunction. This procognitive effect involves modulation of the dorsal striatal anthranilic acid pathway. MAM metabolizes into methylated derivatives of 3-hydroxyanthranilic acid (3-OHAA)—an endogenous astrocytic metabolite critical for cognition. These metabolites (DAO-1, DAO-2, DAO-3) exhibit multitarget actions: reducing neuroinflammation, lipid peroxidation, amyloid-β aggregation, and oxidative stress, positioning MAM as a broad-spectrum neuroprotective agent relevant to schizophrenia and beyond (e.g., Alzheimer’s disease) [1] [3] [6].

The glycine modulatory site (GMS) on NMDARs represents a key therapeutic target. Enhancing NMDAR function via GMS co-agonists (e.g., D-serine) or glycine transporter-1 (GlyT1) inhibitors shows clinical promise for cognitive/negative symptoms. While MAM isn't a direct GMS modulator, its metabolites' influence on kynurenine pathway dynamics—which generates both neuroprotective (anthranilic acid, 3-OHAA) and neurotoxic (quinolinic acid) metabolites—may indirectly support NMDAR function and synaptic plasticity, addressing a fundamental unmet need in schizophrenia therapeutics [6].

Table 3: Key Pathophysiological Targets in Schizophrenia and MAM's Investigated Mechanisms

Symptom DomainNeurobiological SubstrateMAM's Demonstrated Action
Positive SymptomsHyperdopaminergia (Mesolimbic)↓ Apomorphine-induced stereotypy; Blocks DOI/PCP-induced PPI deficits
Cognitive DeficitsNMDAR hypofunction (Cortex/Striatum)↑ Attentional flexibility; ↓ Kynurenine-induced set-shift deficits; Generates 3-OHAA metabolites
NeurodegenerationOxidative stress/NeuroinflammationMetabolites (DAO-2/DAO-3) ↓ lipid peroxidation, Aβ aggregation, inflammation

Properties

CAS Number

5121-34-6

Product Name

Methyl 2-amino-3-methoxybenzoate

IUPAC Name

methyl 2-amino-3-methoxybenzoate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3

InChI Key

YJEZEMGLLFLMDF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1N)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.